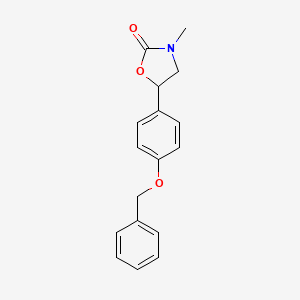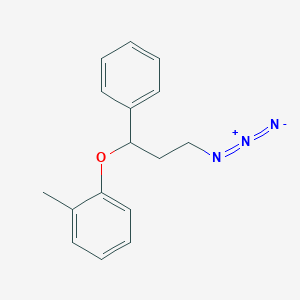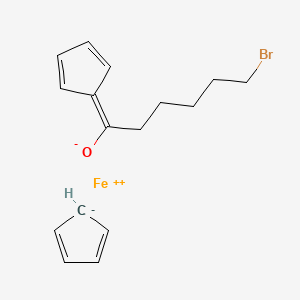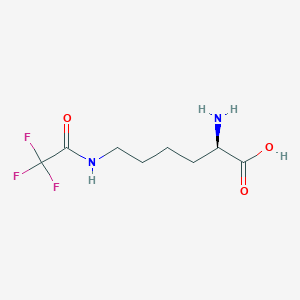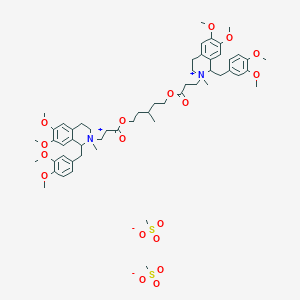
2,2'-(((3-Methylpentane-1,5-diyl)bis(oxy))bis(3-oxopropane-3,1-diyl))bis(1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium) Dimesylate; Atracurium EP Impurity I
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R,cis)-7-MethylAtracuriumDibesylate is a chemical compound that belongs to the class of neuromuscular blocking agents. It is a derivative of atracurium, which is used to induce muscle relaxation during surgical procedures and mechanical ventilation. This compound is specifically designed to have a more potent and longer-lasting effect compared to its parent compound, atracurium.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (R,cis)-7-MethylAtracuriumDibesylate involves several steps, starting from the basic building blocks of the molecule. The key steps include the formation of the tetrahydroisoquinoline core, followed by the introduction of the methyl group at the 7th position. The final step involves the formation of the dibesylate salt. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of (R,cis)-7-MethylAtracuriumDibesylate follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, with stringent quality control measures in place. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in the product quality.
Análisis De Reacciones Químicas
Types of Reactions
(R,cis)-7-MethylAtracuriumDibesylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may affect its potency and stability.
Reduction: Reduction reactions can be used to modify the functional groups in the molecule, potentially altering its pharmacological properties.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, which can be useful in creating analogs with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of analogs with modified functional groups.
Aplicaciones Científicas De Investigación
(R,cis)-7-MethylAtracuriumDibesylate has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of structural modifications on neuromuscular blocking activity.
Biology: Employed in research to understand the mechanisms of neuromuscular transmission and muscle relaxation.
Medicine: Investigated for its potential use in surgical anesthesia and intensive care settings.
Industry: Utilized in the development of new neuromuscular blocking agents with improved properties.
Mecanismo De Acción
The mechanism of action of (R,cis)-7-MethylAtracuriumDibesylate involves its interaction with cholinergic receptors at the neuromuscular junction. It acts as a non-depolarizing neuromuscular blocking agent, binding to the nicotinic acetylcholine receptors and preventing the binding of acetylcholine. This inhibition blocks the transmission of nerve impulses to the muscles, resulting in muscle relaxation. The compound is metabolized by Hofmann elimination and ester hydrolysis, which contributes to its intermediate duration of action.
Comparación Con Compuestos Similares
Similar Compounds
Atracurium: The parent compound, which has a shorter duration of action and lower potency compared to (R,cis)-7-MethylAtracuriumDibesylate.
Cisatracurium: An isomer of atracurium with similar properties but less histamine release.
Mivacurium: Another neuromuscular blocking agent with a shorter duration of action.
Uniqueness
(R,cis)-7-MethylAtracuriumDibesylate is unique due to its specific stereochemistry, which contributes to its higher potency and longer duration of action compared to its parent compound, atracurium. Its reduced histamine release and intermediate duration make it a valuable compound in clinical settings where precise control of muscle relaxation is required.
Propiedades
Fórmula molecular |
C56H80N2O18S2 |
|---|---|
Peso molecular |
1133.4 g/mol |
Nombre IUPAC |
[5-[3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]-3-methylpentyl] 3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate;methanesulfonate |
InChI |
InChI=1S/C54H74N2O12.2CH4O3S/c1-36(20-26-67-53(57)18-24-55(2)22-16-39-32-49(63-8)51(65-10)34-41(39)43(55)28-37-12-14-45(59-4)47(30-37)61-6)21-27-68-54(58)19-25-56(3)23-17-40-33-50(64-9)52(66-11)35-42(40)44(56)29-38-13-15-46(60-5)48(31-38)62-7;2*1-5(2,3)4/h12-15,30-36,43-44H,16-29H2,1-11H3;2*1H3,(H,2,3,4)/q+2;;/p-2 |
Clave InChI |
LCSNMJPPGRGUGN-UHFFFAOYSA-L |
SMILES canónico |
CC(CCOC(=O)CC[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)C)CCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.CS(=O)(=O)[O-].CS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(Benzyloxy)ethoxy]aniline](/img/structure/B12286880.png)
![N-[2-[[[1,4-Dihydro-5-(methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-3-pyridinyl]carbonyl]oxy]ethyl]-N,N-dimethylbenzenemethanaminium Iodide](/img/structure/B12286895.png)
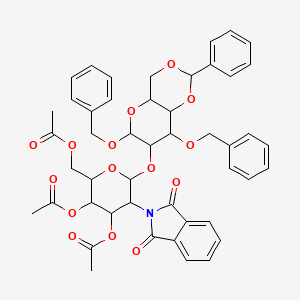
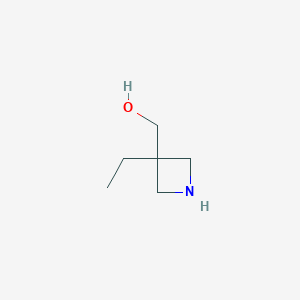

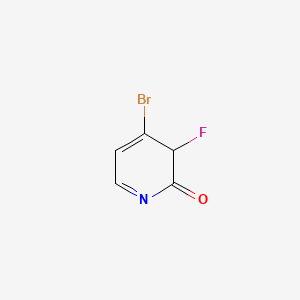
![tert-butyl-[5-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenoxy]-dimethylsilane](/img/structure/B12286920.png)
